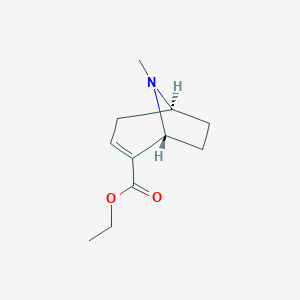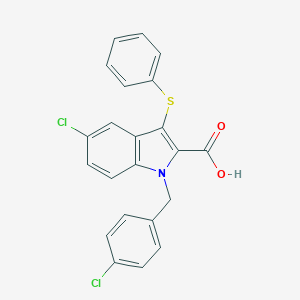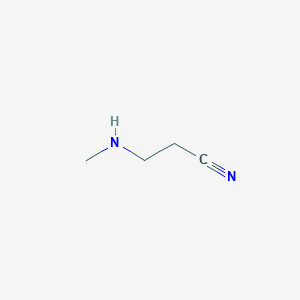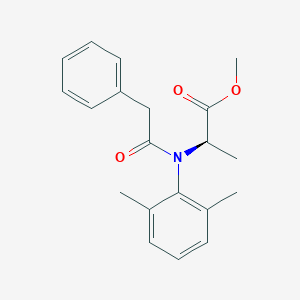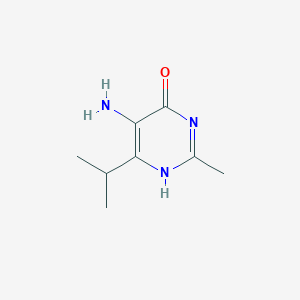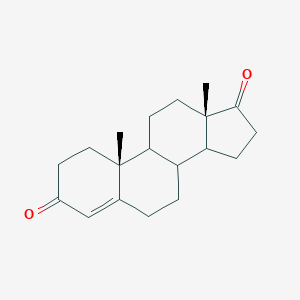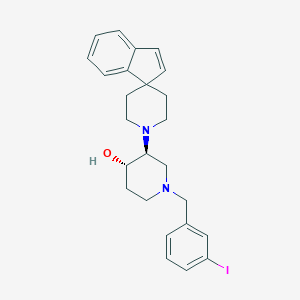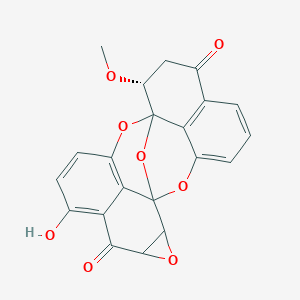![molecular formula C16H22N2 B116849 5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole CAS No. 209682-64-4](/img/structure/B116849.png)
5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Analytical Method Development
Eletriptan impurity F is utilized in the development of analytical methods, particularly in high-performance liquid chromatography (HPLC). It serves as a reference compound to identify and quantify impurities during the synthesis of Eletriptan .
Method Validation
This compound is essential for method validation processes, ensuring the accuracy and reliability of analytical methods in pharmaceutical research. It helps in establishing the performance characteristics of the method under investigation .
Quality Control Applications
In the context of Quality Control (QC), Eletriptan impurity F is used to monitor the purity of Eletriptan batches. It aids in detecting the presence of impurities that may arise during the manufacturing process .
Pharmacokinetic Studies
Researchers use Eletriptan impurity F in pharmacokinetic studies to understand the metabolism and distribution of Eletriptan in the body. It helps in identifying potential metabolites and their pharmacological effects .
Drug Formulation Research
The compound is involved in drug formulation research, particularly in the optimization of drug delivery systems like instant release buccal films. It contributes to the understanding of how impurities can affect the stability and efficacy of the final pharmaceutical product .
Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical research, and Eletriptan impurity F is characterized to understand its chemical behavior. This includes studying its synthesis pathways, stability under various conditions, and potential interactions with other substances .
Mechanism of Action
Target of Action
Eletriptan impurity F primarily targets the 5-HT1B, 5-HT1D, and 5-HT1F receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in various physiological and pathological processes, including mood, anxiety, and migraine .
Mode of Action
Eletriptan impurity F acts as a selective agonist for its primary targets . It binds with high affinity to the 5-HT1B, 5-HT1D, and 5-HT1F receptors, and has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . This binding triggers a series of biochemical reactions that result in the therapeutic effects of the compound .
Biochemical Pathways
The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan impurity F leads to a decrease in the release of certain neurotransmitters, including glutamate and substance P . This results in a reduction of neuronal excitability and inflammation, which are key factors in the pathophysiology of conditions like migraines .
Pharmacokinetics
Similar compounds are known to be metabolized by the cyp3a4 enzyme and have a half-life of approximately 4 hours . These properties can impact the bioavailability of the compound and its therapeutic efficacy .
Result of Action
The activation of the 5-HT1B, 5-HT1D, and 5-HT1F receptors by Eletriptan impurity F leads to a reduction in neuronal excitability and inflammation . This can result in the alleviation of symptoms in conditions like migraines, where neuronal hyperexcitability and inflammation play a key role .
Action Environment
The action of Eletriptan impurity F can be influenced by various environmental factors. For instance, the presence of certain substances, such as alcohol or other drugs, can affect the metabolism of the compound and thus its efficacy . Additionally, genetic factors can influence the individual’s response to the compound .
properties
IUPAC Name |
5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-12-6-7-16-15(9-12)13(11-17-16)10-14-5-4-8-18(14)2/h6-7,9,11,14,17H,3-5,8,10H2,1-2H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBUOODGXPTQOQ-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Ethyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | |
CAS RN |
209682-64-4 |
Source


|
| Record name | 1H-Indole, 5-ethyl-3-(((2R)-1-methyl-2-pyrrolidinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209682644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-INDOLE, 5-ETHYL-3-(((2R)-1-METHYL-2-PYRROLIDINYL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68TX8Z5QGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

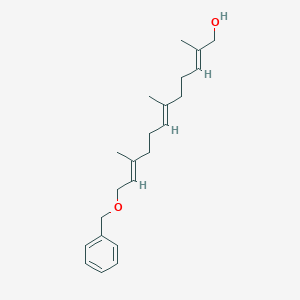
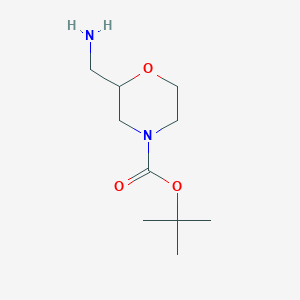
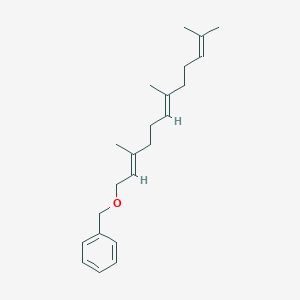
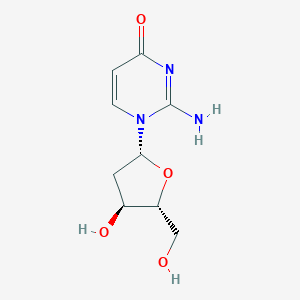
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
